molecular formula C14H12Cl2N2O3S B4559969 N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide

Cat. No.: B4559969
M. Wt: 359.2 g/mol
InChI Key: DPNINRJLGFRANA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide is a chemical compound characterized by the presence of chlorinated phenyl groups and a sulfonylamino linkage. This

Scientific Research Applications

Synthesis and Antiviral Potential

Polyethyleneglycol bound sulfonic acid, a modified catalyst, has been used in the synthesis of compounds related to N1-(3-chlorophenyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide. These compounds have shown significant antiviral activity, specifically against tobacco mosaic virus (Naidu et al., 2012).

Catalysis and Diastereoselectivity

In a study focusing on catalysis, it was found that treatment of N-(diphenylmethylene)glycinesultam under specific conditions yielded monoalkylated compounds with high diastereoselectivity, demonstrating the potential for precise chemical modifications in related compounds (López & Pleixats, 1998).

Synthesis of Sulfonamide Derivatives and Their Antiviral Activity

A study detailed the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid. These derivatives displayed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).

Peptide Conformation Studies

N-(2,4-Dinitrophenyl)tetrapeptide p-nitroanilides, related to the chemical structure , were studied for their conformations using NMR and circular dichroism spectroscopies. This research contributes to the understanding of peptide structures and their potential applications in biochemical and medicinal fields (Higashijima, Sato, & Nagai, 1983).

Antitumor Applications

Compounds from sulfonamide-focused libraries have shown potential in cell-based antitumor screens. Notably, certain compounds have advanced to clinical trials as cell cycle inhibitors, highlighting their importance in cancer research (Owa et al., 2002).

Crystal Engineering and Ligand Synthesis

Novel N-[(3-carboxyphenyl)sulfonyl]glycine ligands have been synthesized and used to create dinuclear complexes, contributing to the field of crystal engineering and ligand synthesis. This research offers insights into the structural and magnetic properties of such complexes (Ma et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-10-4-6-13(7-5-10)22(20,21)17-9-14(19)18-12-3-1-2-11(16)8-12/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNINRJLGFRANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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